molecular formula C8H15BO2 B1218076 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane CAS No. 4627-10-5

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Cat. No.: B1218076
CAS No.: 4627-10-5
M. Wt: 154.02 g/mol
InChI Key: LFOAVJXWGLVDDI-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a boron-containing compound with the molecular formula C8H15BO2. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis .

Preparation Methods

The synthesis of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane typically involves the reaction of vinyl magnesium bromide with trimethyl borate in tetrahydrofuran at low temperatures, followed by treatment with hydrogen chloride and 2-methyl-2,4-pentanediol . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the reactants.

Scientific Research Applications

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane exerts its effects involves the formation of boron-oxygen bonds, which are highly stable and can participate in various chemical transformations. The compound acts as a vinyl-dianion equivalent, allowing it to engage in stereocontrolled reactions and form complex molecular architectures .

Comparison with Similar Compounds

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is unique compared to other boron-containing compounds due to its stability and reactivity. Similar compounds include:

Properties

IUPAC Name

2-ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c1-5-9-10-7(2)6-8(3,4)11-9/h5,7H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOAVJXWGLVDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963534
Record name 2-Ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4627-10-5
Record name 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4627-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
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Record name 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane a useful reagent in organic synthesis?

A1: this compound serves as an efficient and selective two-carbon vinyl building block. It readily participates in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck reactions. [, , ] This allows for the controlled introduction of a vinyl group into a wide range of molecules, making it a valuable tool for synthesizing complex organic compounds.

Q2: What specific reactions has this compound been successfully employed in?

A2: Research demonstrates the successful utilization of this compound in:

  • Suzuki-Miyaura Coupling: This reaction efficiently couples the reagent with various halide substrates to produce functionalized styrenes and dienes. []
  • Heck Coupling: This reaction facilitates the coupling of the reagent with halide substrates, demonstrating its versatility in forming new carbon-carbon bonds. [, ]
  • Stereocontrolled Synthesis of Polyenes: A study showcased the synthesis of 1,6-diphenyl-1,3,5-hexatrienes with varying alkene geometries using this compound through a series of Heck, Suzuki-Miyaura, and iododeboronation reactions. []

Q3: Are there any advantages to using this compound compared to other vinylboron reagents?

A3: While direct comparisons are limited in the provided research, this compound's effectiveness in both Heck and Suzuki-Miyaura couplings highlights its versatility. [, , , ] Further research comparing its performance with other vinylboron reagents under standardized conditions would provide a more definitive answer.

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